molecular formula C13H12N2O4S B3844450 N-methyl-2-nitro-N-phenylbenzenesulfonamide

N-methyl-2-nitro-N-phenylbenzenesulfonamide

Cat. No. B3844450
M. Wt: 292.31 g/mol
InChI Key: HMMKUMATMNDVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-nitro-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C13H12N2O4S . It has a molecular weight of 292.31 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “N-methyl-2-nitro-N-phenylbenzenesulfonamide” is complex, with a central sulfur atom, two doubly bonded oxygens, and a nitrogen atom (existing as a substituted amine) and an aniline group . The structure also includes a nitro group, − NO 2, which is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

“N-methyl-2-nitro-N-phenylbenzenesulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 456.9±47.0 °C at 760 mmHg, and a flash point of 230.2±29.3 °C . It has a polar surface area of 92 Å2 and a molar volume of 208.9±3.0 cm3 .

Scientific Research Applications

Safety and Hazards

As a research chemical, “N-methyl-2-nitro-N-phenylbenzenesulfonamide” should be handled with care. It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methyl-2-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-14(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)15(16)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMKUMATMNDVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-nitro-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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